Introduction: Unveiling a Key Building Block in Modern Chemistry
Introduction: Unveiling a Key Building Block in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
3-Cyano-5-nitrobenzotrifluoride is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Characterized by the presence of three distinct and strongly electron-withdrawing groups—a cyano (-C≡N), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group—on a benzene ring, this molecule serves as a versatile synthetic intermediate.[1] Its unique electronic properties make it an ideal substrate for a variety of chemical transformations, particularly nucleophilic aromatic substitution reactions.[2] Notably, it has been identified as a crucial "Protein Degrader Building Block," highlighting its importance in the development of novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras), which are at the forefront of targeted drug discovery.[3]
This guide provides a comprehensive overview of the core physicochemical properties of 3-Cyano-5-nitrobenzotrifluoride. Moving beyond a simple data sheet, we delve into the causality behind experimental choices and provide validated protocols for its characterization, empowering researchers to confidently utilize this compound in their synthetic and drug development endeavors.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research. The structural arrangement of 3-Cyano-5-nitrobenzotrifluoride dictates its reactivity, spectroscopic signature, and physical properties.
Synonyms: 3-Nitro-5-(trifluoromethyl)benzonitrile[4] Molecular Structure:
Figure 1. Chemical Structure of 3-Cyano-5-nitrobenzotrifluoride.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 20566-80-7 | [3][4] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3][4][5] |
| Molecular Weight | 216.12 g/mol | [1][4][5] |
| IUPAC Name | 3-nitro-5-(trifluoromethyl)benzonitrile | [4] |
| InChI Key | FSQINZQIPFZWKX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1)C#N)[O-])C(F)(F)F | |
Physicochemical and Spectroscopic Profile
The combination of functional groups imparts distinct and measurable properties to the molecule. The data presented below are essential for purification, reaction monitoring, and structural confirmation.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments | Source(s) |
|---|---|---|---|
| Physical State | Solid / Crystalline Powder | Expected at room temperature. | Assumed from context |
| Purity | ≥95-98% | Commercially available purity. | [5][6] |
| Solubility | Soluble in Chloroform, Methanol. | A related compound, 3-Fluoro-5-nitrobenzotrifluoride, shows solubility in these solvents.[7] Qualitative testing is recommended for other common lab solvents. | [7] |
| Storage | Room temperature, in a dry, cool, well-ventilated place. | Recommended for chemical stability.[3][8] |
Spectroscopic Data
Spectroscopy provides a fingerprint of the molecule, allowing for unambiguous identification and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is simple and highly characteristic due to the substitution pattern. The three aromatic protons are chemically distinct. A reported spectrum shows signals at δ 8.71 (s, 2H) and δ 8.24 (s, 1H) .[9] The two singlets (s) indicate a lack of vicinal proton-proton coupling, consistent with the 1,3,5-substitution pattern. The downfield chemical shifts are a direct result of the strong deshielding effect of the three electron-withdrawing substituents on the aromatic ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is dominated by the characteristic vibrations of its functional groups. Key expected absorption bands include:
-
~2230 cm⁻¹: Sharp, strong absorption corresponding to the C≡N (nitrile) stretch.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, distinct absorptions from the asymmetric and symmetric N-O stretching of the aromatic nitro group (-NO₂), respectively.
-
~1300-1100 cm⁻¹: A series of very strong, complex bands characteristic of the C-F stretching vibrations of the trifluoromethyl (-CF₃) group.
-
~3100-3000 cm⁻¹: Weak to medium absorptions from aromatic C-H stretching.
-
-
Mass Spectrometry (MS): In mass spectrometry, 3-Cyano-5-nitrobenzotrifluoride is expected to show a molecular ion peak (M⁺) at m/z = 216.12. Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) or the cyano group (-CN, 26 Da).
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, the methods used to determine physicochemical properties must be robust and reproducible. This section provides field-proven, step-by-step protocols for key characterization experiments.
Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range (typically < 2°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[11] The following protocol utilizes a standard capillary-based digital melting point apparatus (e.g., Mel-Temp).
Protocol:
-
Sample Preparation: Place a small amount of the 3-Cyano-5-nitrobenzotrifluoride powder on a clean, dry watch glass. Finely crush the powder using a spatula.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm height) of the sample enters the tube.
-
Sample Compaction: Tap the sealed end of the capillary gently on a hard surface to compact the powder at the bottom.[11] For efficient packing, drop the capillary tube down a long glass tube (closed end down) onto the benchtop.[12]
-
Initial Rapid Determination (Optional but Recommended): Insert the capillary into the apparatus. Set a fast heating ramp rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[12]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Insert a fresh capillary. Set the heating ramp rate to a slow 1-2°C/minute.[13]
-
Data Recording: Record two temperatures: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the last solid crystal melts). The melting range is reported as T₁ - T₂.
Qualitative Solubility Assessment
Expertise & Rationale: The "like dissolves like" principle governs solubility, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[14] For ionizable compounds, solubility is also pH-dependent. This protocol systematically classifies the compound's solubility, providing insights for choosing reaction solvents, purification methods (crystallization, extraction), and formulation vehicles.
Protocol:
-
Initial Setup: Label a series of small, dry test tubes for each solvent to be tested (e.g., Water, Hexane, Ethanol, 5% aq. HCl, 5% aq. NaOH).
-
Sample Addition: Add approximately 20-30 mg of 3-Cyano-5-nitrobenzotrifluoride to each test tube.
-
Solvent Addition: Add the chosen solvent (approx. 1 mL) to the corresponding test tube.
-
Mixing: Vigorously shake or vortex the tube for 20-30 seconds.
-
Observation: Allow the tube to stand and observe. Classify as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: The solid does not appear to dissolve at all.[15]
-
-
Acid/Base Test: If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl. Solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid suggests a basic functional group.[16] Given its structure, 3-Cyano-5-nitrobenzotrifluoride is not expected to be soluble in either aqueous acid or base.
Spectroscopic Sample Preparation
Expertise & Rationale: Proper sample preparation is paramount for acquiring high-quality, artifact-free spectra. The chosen method must ensure the sample is homogeneous and compatible with the instrument's optics and detection system.
-
¹H NMR Spectroscopy (Solution State) Trustworthiness: This protocol ensures a homogeneous sample within the active detection volume of the NMR probe, which is crucial for achieving high-resolution spectra. Using a deuterated solvent is necessary to avoid large, interfering solvent peaks and to provide a signal for the instrument's lock system.[17]
-
Weigh 10-20 mg of 3-Cyano-5-nitrobenzotrifluoride directly into a clean, dry NMR tube.[17]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette.
-
Cap the NMR tube securely and invert several times or vortex gently until the sample is fully dissolved. Ensure no solid particles remain.
-
Wipe the outside of the tube clean before inserting it into the NMR spectrometer.
-
-
FTIR Spectroscopy (KBr Pellet) Trustworthiness: The KBr pellet technique is a classic transmission method for solid samples.[18] It provides a high-quality spectrum by dispersing the analyte in an IR-transparent matrix (KBr), which minimizes light scattering that can distort absorption bands.[19]
-
Gently grind approximately 1-2 mg of the sample into a fine powder using a clean agate mortar and pestle.[20]
-
Add ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder to the mortar.[20]
-
Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent, or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
-
Synthesis, Reactivity, and Applications
Synthesis: 3-Cyano-5-nitrobenzotrifluoride can be synthesized from 3-nitro-5-(trifluoromethyl)benzamide. The reaction involves dehydration of the primary amide using a dehydrating agent like trifluoroacetic anhydride in the presence of a base such as triethylamine.[9] The reaction progress can be monitored by thin-layer chromatography, and the product is typically purified by column chromatography.[9]
Reactivity: The benzene ring is highly electron-deficient due to the cumulative inductive and resonance effects of the -CN, -NO₂, and -CF₃ groups. This deactivation makes the compound resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity is a cornerstone of its utility, allowing for the introduction of various nucleophiles to construct more complex molecules.[2]
Applications:
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of pharmaceuticals and agrochemicals, particularly herbicides and fungicides.[2]
-
Protein Degradation: Its role as a building block for protein degraders is of high contemporary interest. It can be incorporated into ligands that bind to E3 ubiquitin ligases or target proteins, forming the basis of PROTACs and molecular glues.[3]
-
Materials Science: The compound's conjugated and stable structure makes it a candidate for creating fluorescent dyes and optical brighteners.[2]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 3-Cyano-5-nitrobenzotrifluoride should always be consulted, the following guidelines are based on structurally related compounds like 3-nitrobenzotrifluoride.[21][22]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][21]
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing.[23] Wash hands thoroughly after handling.[21]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from heat, sparks, or open flames.[8][21]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[21]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell.[21]
-
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